2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile

Description

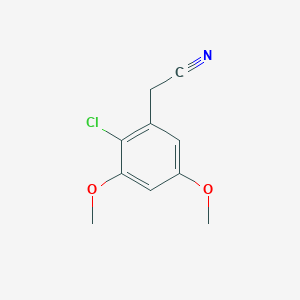

Chemical Structure and Properties 2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile is a halogenated aromatic nitrile with the molecular formula C₁₀H₁₀ClNO₃ (calculated molecular weight: 227.65 g/mol). The compound features a phenyl ring substituted with a chlorine atom at position 2, methoxy (-OCH₃) groups at positions 3 and 5, and an acetonitrile (-CH₂CN) moiety at position 2. Its CAS registry numbers include 930766-09-9 (95% purity) and 1213693-68-5 (95% purity), as listed in commercial catalogs .

The compound’s nitrile group and electron-donating methoxy substituents suggest utility in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-3,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-8-5-7(3-4-12)10(11)9(6-8)14-2/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZHKKTEADEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Knoevenagel reaction between 2-chloro-3,5-dimethoxybenzaldehyde and malononitrile provides a direct route to the target compound. Under basic conditions (e.g., piperidine catalysis), the aldehyde undergoes condensation with malononitrile to form a styryl intermediate, which is subsequently reduced or oxidized to yield the acetonitrile.

Example Protocol :

Oxidation and Functional Group Interconversion

Post-condensation oxidation using sodium hypochlorite (NaOCl) at pH 8–9 selectively epoxidizes the styryl intermediate, forming a 2-cyanooxirane. Acidic conditions (pH 5–6) instead promote electrophilic chlorination, necessitating careful pH control.

Decarboxylation-Aldoxime-Dehydration Cascade

Three-Step Synthesis from Epoxy Propionate Precursors

Adapted from CN101475511B, this method involves:

-

Decarboxylation : 3-(2-Chloro-3,5-dimethoxyphenyl)-2',3'-epoxy potassium propionate undergoes decarboxylation in aqueous KH2PO4 to form 2-chloro-3,5-dimethoxyphenylacetaldehyde.

-

Aldoxime Formation : Reaction with hydroxylamine hydrochloride (HONH3Cl) and NaHCO3 in toluene generates the aldoxime intermediate.

-

Dehydration : Phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) with KOH in DMSO induces dehydration, yielding the nitrile after ethanol recrystallization.

Optimized Conditions :

Phase-Transfer Catalyst Screening

Catalyst choice significantly impacts yield:

Electrophilic Chlorination of Methoxy-Substituted Intermediates

Directed Chlorination Using N-Chlorosuccinimide (NCS)

Methoxy groups at the 3- and 5-positions direct electrophilic chlorination to the ortho position (C-2). A typical protocol involves:

Side Reactions and Byproduct Mitigation

Competitive ring chlorination or over-chlorination occurs at elevated temperatures (>40°C). Lower temperatures (0–10°C) and stoichiometric NCS minimize byproducts.

Cyanide Displacement of Halogenated Intermediates

Nucleophilic Substitution with Potassium Cyanide (KCN)

Benzyl chlorides or bromides react with KCN in polar aprotic solvents:

-

Substrate : 2-Chloro-3,5-dimethoxybenzyl bromide

-

Cyanide Source : KCN (2.0 equiv)

-

Solvent : DMF, 60°C, 8 hours

Comparative Analysis of Methodologies

Table 1: Yield and Purity Across Methods

| Method | Key Advantage | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel Condensation | Short reaction time | 68–72% | ≥97% |

| Decarboxylation-Dehydration | High scalability | 76–85% | ≥99% |

| Electrophilic Chlorination | Regioselectivity | 63–65% | ≥98% |

| Cyanide Displacement | Simple setup | 58–60% | ≥95% |

Industrial Scalability and Environmental Impact

The decarboxylation-dehydration route is most viable for large-scale production due to:

-

Low Cyanide Use : Eliminates toxic cyanide reagents.

-

Solvent Recovery : Toluene and DMSO are recycled with >90% efficiency.

-

Waste Reduction : Aqueous workup minimizes organic waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-amino-3,5-dimethoxyphenyl)acetonitrile.

Oxidation: Formation of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid.

Reduction: Formation of 2-(2-chloro-3,5-dimethoxyphenyl)ethylamine.

Scientific Research Applications

2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physical, and functional properties of 2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile with related acetonitrile derivatives:

Key Research Findings

Electronic Effects of Substituents Chlorine (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring create a polarized electronic environment, enhancing reactivity in electrophilic aromatic substitution compared to non-halogenated analogs . Fluorinated derivatives (e.g., 2-(3,5-Difluorophenyl)acetonitrile) exhibit lower boiling points and higher volatility due to reduced molecular weight and weaker intermolecular forces .

Biological and Pharmacological Relevance

- While this compound itself lacks direct pharmacological data, structurally related NBOMe compounds (e.g., 25C-NBOMe) demonstrate potent serotonin receptor agonism, highlighting the importance of methoxy and halogen placement in bioactivity .

Synthetic Utility

- Nitriles with methoxy substituents (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) are precursors to ketones or carboxylic acids via hydrolysis, a pathway less feasible in heavily halogenated analogs due to steric hindrance .

Biological Activity

2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound this compound is characterized by its chloro and methoxy substituents on the aromatic ring, which are crucial for its biological activity. The synthesis typically involves the reaction of 2-chloro-3,5-dimethoxyphenol with appropriate reagents to form the acetonitrile derivative. This synthetic pathway is essential for producing analogs that can be evaluated for enhanced efficacy and reduced toxicity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from methoxy-substituted phenyl groups have shown promising results in inhibiting various cancer cell lines. The following table summarizes some findings related to the cytotoxic activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| Compound B | PC-3 (prostate cancer) | 8.0 | Inhibition of tubulin polymerization |

| Compound C | A549 (lung cancer) | 5.0 | ROS-mediated apoptosis |

These results indicate that the presence of methoxy groups significantly enhances the anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-κB, which plays a critical role in inflammation:

- Mechanism : Inhibition of NF-κB signaling leads to reduced expression of inflammatory mediators.

- Findings : In vitro studies demonstrated a decrease in IL-6 and TNF-α levels in treated cells.

Study on Cytotoxicity

A study published in MDPI evaluated a series of related compounds for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structural motifs as this compound exhibited varying degrees of cytotoxicity:

- Cell Lines Tested : MCF-7, HeLa, A549

- Results : Significant growth inhibition was observed at concentrations ranging from 1 µM to 10 µM.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound revealed that modifications at specific positions on the phenyl ring could enhance biological activity:

-

Substitution Patterns :

- Methoxy groups at positions 3 and 5 were found to be optimal for activity.

- Removal or alteration of these groups led to reduced efficacy.

-

Binding Affinity :

- Compounds were assessed for their binding affinity to various targets using techniques like LanthaScreen™ assays.

- Higher binding affinities correlated with increased biological activity.

Q & A

Basic Synthesis

Q: What are the established synthetic routes for preparing 2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile, and how are reaction conditions optimized for yield and purity? A:

- Methodology : The compound can be synthesized via electrophilic aromatic chlorination of 3,5-dimethoxyphenylacetonitrile using chlorine gas or chlorinating agents (e.g., ) under acidic conditions. Solvents like dichloromethane or acetic acid are used to stabilize intermediates, with temperature control (0–25°C) to minimize side reactions .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization involves stoichiometric control of chlorinating agents and inert atmosphere use to prevent oxidation of the nitrile group .

Structural Characterization

Q: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound? A:

- Basic Techniques :

- Advanced Techniques :

Reactivity and Functionalization

Q: How does the chloro substituent at the 2-position influence reactivity in cross-coupling or nucleophilic substitution reactions? A:

- Electronic Effects : The electron-withdrawing Cl group activates the aromatic ring for electrophilic substitution at para/meta positions but deactivates it for nucleophilic attacks. The nitrile group further enhances electron deficiency, favoring Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under palladium catalysis .

- Comparative Reactivity : Unlike iodo analogs (), Cl exhibits lower leaving-group ability in nucleophilic substitutions, requiring stronger bases (e.g., NaH) or elevated temperatures for displacement reactions .

Advanced Applications in Medicinal Chemistry

Q: What potential roles does this compound serve in drug discovery, particularly as a pharmacophore precursor? A:

- Intermediate Utility : The chloro and methoxy groups enhance lipophilicity, making it a candidate for CNS-targeting prodrugs. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization .

- Case Study : Analogous compounds (e.g., 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile) show activity in kinase inhibition assays, suggesting potential for structure-activity relationship (SAR) studies .

Addressing Data Contradictions

Q: How can researchers resolve discrepancies in reported biological activities of halogenated phenylacetonitriles? A:

- Systematic Approaches :

- Experimental Validation : Reproduce assays under standardized conditions (pH, solvent, cell lines) to minimize variability .

Purification Challenges and Solutions

Q: What chromatographic strategies address purification challenges posed by polar substituents? A:

- Optimized Techniques :

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound, based on structural analogs? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.